N-(2,2-Diethoxyethyl)isonicotinamide

Vue d'ensemble

Description

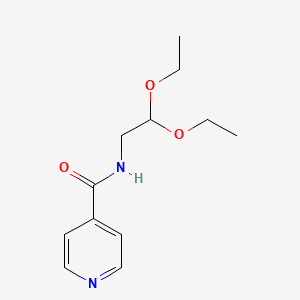

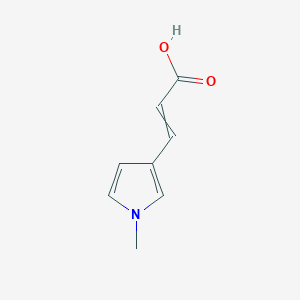

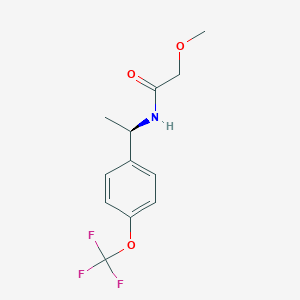

N-(2,2-Diethoxyethyl)isonicotinamide is a chemical compound with the molecular formula C12H18N2O3 . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of N-(2,2-Diethoxyethyl)isonicotinamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 238.283 Da and the monoisotopic mass is 238.131744 Da .Applications De Recherche Scientifique

Field

This application falls under the field of Inorganic Chemistry .

Application Summary

Isonicotinamide-based compounds have been used in the formation of cocrystals and polymers . The reaction between [Cu (μ-OAc) (μ-Pip) (MeOH)] 2 (OAc = acetate; Pip = 1,3-benzodioxole-5-carboxylate) and isonicotinamide (Isn) in MeOH as solvent yielded two mixture pairs of three compounds .

Methods and Procedures

The reaction conditions (time, temperature, molar ratio) were modified to successfully isolate the compounds . The X-ray crystal structure of the compounds has been elucidated showing a cocrystal, a monomer, and an unusual coordination polymer .

Results

The Isonicotinamide (Isn) ligand promoted the arrangement of different structures and also mainly directs the formation of the 2D and 3D supramolecular assemblies .

Antifungal Activity

Field

This application falls under the field of Pharmaceutical Chemistry .

Application Summary

Isonicotinamide derivatives have been synthesized and tested for their antifungal activity . Ten novel isonicotinamide derivatives were prepared by quaternization reactions of isonicotinamide with methyl iodide and nine differently substituted 2-bromoacetophenones .

Methods and Procedures

The compounds were synthesized under rapid microwave irradiation of 10 minutes . The structures of synthesized molecules were determined by one- and two-dimensional NMR and IR spectroscopy, mass spectrometry, and elemental analysis .

Results

The antifungal activity of all compounds was tested against Fusarium oxysporum, Fusarium culmorum, Macrophomina phaseolina, and Sclerotinia sclerotiorum in vitro . A very high inhibitory rate was observed against S. sclerotiorum .

Organic and Inorganic Material Design

Field

This application falls under the field of Materials Science .

Application Summary

Isonicotinamide-based compounds have been used in the design of new organic and inorganic materials linked by intermolecular forces . These materials serve as models for biological systems and have applications in materials science .

Methods and Procedures

The design of these materials relies heavily on hydrogen bonds, which are the main directing motif and are one of the strongest and most used tools for crystal engineering . The large electrostatic components of these bonds facilitate ordering .

Results

The use of isonicotinamide-based compounds in this context has led to the development of new materials with unique properties .

Pharmaceutical Synthesis

Field

This application falls under the field of Pharmaceutical Chemistry .

Application Summary

“N-(2,2-Diethoxyethyl)isonicotinamide” is a compound that can be synthesized for research use . It can be used in the synthesis of other compounds or as a reagent in chemical reactions .

Methods and Procedures

The compound can be synthesized and procured in bulk for research purposes .

Results

The availability of “N-(2,2-Diethoxyethyl)isonicotinamide” allows for its use in a variety of research applications .

Genistein Cocrystal Formation

Field

This application falls under the field of Pharmaceutical Chemistry .

Application Summary

Genistein, a naturally occurring polyphenolic compound, was combined with isonicotinamide, a pharmaceutically acceptable coformer, to yield a 1:2 cocrystal .

Methods and Procedures

The cocrystal was formed by combining genistein and isonicotinamide in a 1:2 ratio .

Results

The formation of this cocrystal could potentially enhance the bioavailability and solubility of genistein, thereby improving its therapeutic efficacy .

Bulk Manufacturing and Procurement

Field

This application falls under the field of Industrial Chemistry .

Application Summary

“N-(2,2-Diethoxyethyl)isonicotinamide” can be synthesized for research use . It can be used in the synthesis of other compounds or as a reagent in chemical reactions .

Methods and Procedures

The compound can be synthesized and procured in bulk for research purposes .

Results

The availability of “N-(2,2-Diethoxyethyl)isonicotinamide” allows for its use in a variety of research applications .

Propriétés

IUPAC Name |

N-(2,2-diethoxyethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-16-11(17-4-2)9-14-12(15)10-5-7-13-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDUXZWZKAAYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Diethoxyethyl)isonicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)

![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)

![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)

![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)

![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)